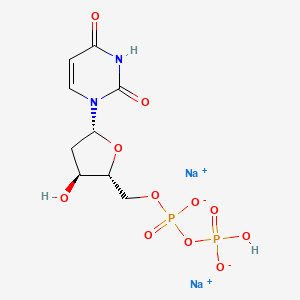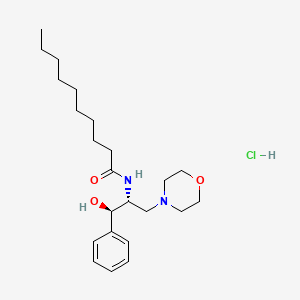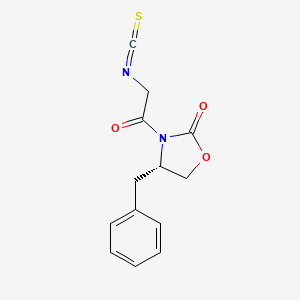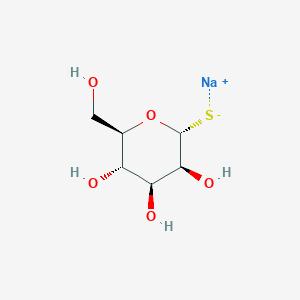
ShK – Stichodactyla toxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ShK (Stichodactyla helianthus Neurotoxin) has been isolated from the venom of the Carribean sea anemone Stoichactis helianthus. ShK inhibits voltage-dependent potassium channels. It blocks Kv1.3 (KCNA3) potently and also Kv1.1 (KCNA1), Kv1.4 (KCNA4) and Kv1.6 (KCNA6) respectively with a Kd of 11 pM, 16 pM, 312 pM and 165 pM. Interestingly, it was also demonstrated that ShK potently inhibits the hKv3.2b channel with an IC50 value of approximately 0.6 nM.
Scientific Research Applications
Kv1.3 Potassium Channel Blockade and Autoimmune Disease Treatment
ShK toxin, derived from the sea anemone Stichodactyla helianthus, has been identified as a potent blocker of Kv1.3 potassium channels, crucial in the activation of human effector memory T cells (TEM). Its selective blockade is valuable for treating autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and type-1 diabetes. Research has shown that ShK toxin analogues, modified for improved specificity and reduced proteolysis, maintain biological activity, suggesting potential therapeutic applications (Beeton et al., 2008).
Insights into Potassium Channel Architecture
Studies on ShK toxin have also provided insights into the architecture of various potassium channels. By analyzing the interaction between ShK toxin and different potassium channels, researchers have been able to infer structural similarities among these channels, which could aid in developing specific modulators for therapeutically important channels like IKCa1 (Rauer et al., 1999).
Development of Kv1.3 Channel Inhibitors
ShK toxin's well-characterized structure and binding properties make it an attractive target for designing structural and functional mimetics. Efforts to develop novel mimetics of ShK toxin have led to compounds that inhibit the Kv1.3 channel with varying degrees of activity, demonstrating the feasibility of creating peptide-based therapeutics for conditions like multiple sclerosis (Harvey et al., 2005); (Baell et al., 2002).
Pharmaceutical Optimization of Peptide Toxins
Research has focused on enhancing the pharmaceutical properties of ShK toxin and similar peptide toxins. By combining chemical strategies with high-throughput electrophysiology, significant improvements in the selectivity and pharmacokinetic profiles of these toxins have been achieved. This optimization is crucial for their potential use as therapeutics in autoimmune diseases (Murray et al., 2015).
Role in Neuroinflammatory Diseases
ShK toxin's ability to inhibit Kv1.3 channels has implications for treating neuroinflammatory diseases. As Kv1.3 channels play a role in T lymphocytes and microglial cells, ShK toxin and its analogues are being explored as potential treatments for diseases like multiple sclerosis, stroke, epilepsy, and Alzheimer’s and Parkinson’s disease (Wang et al., 2020).
properties
CAS RN |
165168-50-3 |
|---|---|
Product Name |
ShK – Stichodactyla toxin |
Molecular Formula |
C169H274N54O48S7 |
Molecular Weight |
4054.85 Da |
Appearance |
White lyophilized solidPurity rate: > 97%AA sequence: Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)




![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)

